5-bromo-2-(bromomethyl)-6-methoxyquinoline hydrobromide
Description
5-Bromo-2-(bromomethyl)-6-methoxyquinoline hydrobromide is a brominated quinoline derivative characterized by substituents at positions 2, 5, and 6 of the quinoline core. The compound features:
- Bromine at position 5, enhancing electrophilic reactivity.
- Methoxy at position 6, influencing solubility and electronic properties.
- A hydrobromide salt, improving crystallinity and stability for handling .
This compound is utilized in organic synthesis, particularly in pharmaceutical research, due to its reactive sites for further functionalization .
Properties
CAS No. |
2742659-35-2 |
|---|---|
Molecular Formula |
C11H10Br3NO |
Molecular Weight |
411.91 g/mol |
IUPAC Name |
5-bromo-2-(bromomethyl)-6-methoxyquinoline;hydrobromide |
InChI |
InChI=1S/C11H9Br2NO.BrH/c1-15-10-5-4-9-8(11(10)13)3-2-7(6-12)14-9;/h2-5H,6H2,1H3;1H |
InChI Key |
NATFMNHCRGEGEC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)N=C(C=C2)CBr)Br.Br |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-2-(bromomethyl)-6-methoxyquinoline hydrobromide typically involves multiple steps:
Starting Material: The synthesis begins with 6-methoxyquinoline.
Bromination: The 6-methoxyquinoline undergoes bromination at the 5 position using bromine in the presence of a catalyst such as iron powder.
Bromomethylation: The brominated intermediate is then subjected to bromomethylation at the 2 position using formaldehyde and hydrobromic acid.
Hydrobromide Formation: The final step involves the formation of the hydrobromide salt by treating the compound with hydrobromic acid.
Industrial Production Methods: Industrial production methods for this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of bromine atoms.
Oxidation and Reduction: The methoxy group can participate in oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The quinoline ring can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions:
Bromination: Bromine, iron powder as a catalyst.
Bromomethylation: Formaldehyde, hydrobromic acid.
Coupling Reactions: Palladium catalysts, boronic acids.
Major Products:
Substitution Reactions: Formation of various substituted quinoline derivatives.
Oxidation Products: Quinoline N-oxides.
Coupling Products: Biaryl quinoline derivatives.
Scientific Research Applications
Chemistry:
Synthetic Intermediate: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Catalysis: Employed in catalytic reactions due to its unique structure.
Biology and Medicine:
Antimicrobial Agents: Quinoline derivatives are known for their antimicrobial properties, and this compound may be explored for similar applications.
Anticancer Research: Potential use in the development of anticancer agents due to its ability to interact with DNA and proteins.
Industry:
Dye and Pigment Production: Used in the synthesis of dyes and pigments due to its chromophoric properties.
Material Science: Employed in the development of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 5-bromo-2-(bromomethyl)-6-methoxyquinoline hydrobromide involves its interaction with biological molecules such as DNA, proteins, and enzymes. The bromine atoms and methoxy group play a crucial role in its binding affinity and specificity. The compound can intercalate into DNA, disrupting its structure and function, leading to potential antimicrobial and anticancer effects. Additionally, it can inhibit enzyme activity by binding to the active site or allosteric sites.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Structural Comparison of Quinoline Derivatives
Key Observations :
- Bromomethyl vs. Methyl: The bromomethyl group (target compound) enhances reactivity in alkylation reactions compared to the methyl group in 5-Bromo-8-methoxy-2-methylquinoline .
- Methoxy Position: Methoxy at position 6 (target) vs.
- Core Heterocycle: Pyridine (e.g., 5-Bromo-2-benzyloxy-6-methylpyridine) lacks the fused benzene ring of quinoline, reducing conjugation and stability .
Physical Properties
Table 2: Physical and Solubility Properties
Key Observations :
- Hydrobromide Salts: Both the target compound and derivatives like 2-(β-aminophenyl)-6-methoxyquinoline hydrobromide exhibit improved crystallinity, with melting points often exceeding 200°C .
- Solubility : Bromomethyl groups may reduce aqueous solubility compared to methoxy or benzyloxy substituents, necessitating organic solvents (e.g., DMSO) for handling .
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